4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole
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Overview
Description
4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the oxazole intermediate with sulfonyl chloride derivatives in the presence of a base.
Attachment of the phenylethylthio group: This can be done through nucleophilic substitution reactions, where a thiol group reacts with an appropriate electrophile.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thienyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. These interactions can lead to changes in biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole include:
4-[(4-Methylphenyl)sulfonyl]-5-(propylsulfanyl)-2-(2-thienyl)-1,3-oxazole: This compound has a similar structure but with a propylsulfanyl group instead of a phenylethylthio group.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound features a sulfinyl group and a tetrazole ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-[(4-Methylphenyl)sulfonyl]-5-(phenylethylthio)-2-(2-thienyl)-1,3-oxazole belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thienyl group, a sulfonyl group, and a phenylethylthio moiety, which contribute to its unique biological properties.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to This compound demonstrate effective inhibition against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungi : Aspergillus niger and Candida albicans
A comparative study revealed that certain derivatives achieved zones of inhibition exceeding 20 mm against these pathogens, indicating potent antimicrobial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study reported an IC50 value of approximately 10 µM for MCF-7 cells, suggesting strong anticancer potential .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, and oxazole derivatives have been noted for their anti-inflammatory effects. The compound demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Gadakh et al., several oxazole derivatives were synthesized and tested against pathogenic bacteria. The results indicated that compounds with similar structural features to This compound exhibited high antibacterial activity, with some achieving zones of inhibition greater than 30 mm against Pseudomonas aeruginosa .
Compound | Zone of Inhibition (mm) | Bacteria |
---|---|---|
Compound A | 25 | E. coli |
Compound B | 30 | S. aureus |
Target Compound | 28 | P. aeruginosa |
Case Study 2: Anticancer Properties
A recent investigation assessed the anticancer effects of oxazole derivatives on HeLa cells. The study found that treatment with This compound resulted in a significant reduction in cell viability compared to untreated controls.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
Properties
Molecular Formula |
C22H19NO3S3 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C22H19NO3S3/c1-15-10-12-18(13-11-15)29(24,25)21-22(26-20(23-21)19-9-6-14-27-19)28-16(2)17-7-4-3-5-8-17/h3-14,16H,1-2H3 |
InChI Key |
KVSFYHPIHNXQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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